In-Depth Technical Guide: 3-(4-Fluorophenyl)-2-methylpropanoyl Chloride (CAS 1017183-70-8) in Advanced Pharmaceutical Synthesis
In-Depth Technical Guide: 3-(4-Fluorophenyl)-2-methylpropanoyl Chloride (CAS 1017183-70-8) in Advanced Pharmaceutical Synthesis
Executive Summary
In the landscape of non-steroidal anti-inflammatory drug (NSAID) manufacturing, the precise construction of polycyclic scaffolds dictates both the efficacy and safety of the final active pharmaceutical ingredient (API). 3-(4-fluorophenyl)-2-methylpropanoyl chloride (CAS 1017183-70-8) is a highly reactive acyl chloride intermediate that serves as the critical foundational building block for the indene core of Sulindac [1].
Beyond its role as a synthetic precursor, this compound is strictly monitored in regulatory environments as "Sulindac Impurity 3" [2],[3]. Understanding its reactivity, cyclization mechanics, and analytical profile is essential for process chemists and quality assurance professionals tasked with scaling up Sulindac production or validating API purity.
Physicochemical Properties & Molecular Identity
The molecular architecture of 3-(4-fluorophenyl)-2-methylpropanoyl chloride is purposefully designed for regioselective cyclization. The highly electrophilic acyl chloride moiety is primed for Lewis acid activation, while the para-fluoro substitution on the benzene ring blocks the para-position, forcing any intramolecular electrophilic aromatic substitution to occur strictly at the ortho-position. Furthermore, the alpha-methyl group establishes the critical C2 stereocenter that will eventually populate the indene scaffold of the final drug[1].
Quantitative Data Summary
Table 1: Physicochemical properties of CAS 1017183-70-8[4],[5].
| Property | Value |
| Chemical Name | 3-(4-fluorophenyl)-2-methylpropanoyl chloride |
| CAS Number | 1017183-70-8 |
| Molecular Formula | C₁₀H₁₀ClFO |
| Molecular Weight | 200.64 g/mol |
| Appearance | Pale yellow liquid |
| Boiling Point | 260.2 ± 23.0 °C (Predicted) |
| Density | 1.191 ± 0.06 g/cm³ (Predicted) |
| Assay/Purity | ≥ 99.0% |
Mechanistic Role in Sulindac Synthesis
The transformation of CAS 1017183-70-8 into the active NSAID Sulindac is a masterclass in controlled cyclization and condensation[6]. The workflow relies on three distinct mechanistic phases:
-
Intramolecular Friedel-Crafts Acylation: The acyl chloride is activated by a Lewis acid (typically AlCl₃), generating a highly reactive acylium ion. Because the fluorine atom occupies the para-position relative to the alkyl chain, the acylium ion is forced to attack the ortho-position. This regioselective ring closure yields 6-fluoro-2-methyl-1-indanone (CAS 37794-19-7) ,[7].
-
Knoevenagel Condensation: Modern "green" synthesis routes utilize a Knoevenagel condensation between the resulting indanone and cyanoacetic acid to introduce the acetic acid side chain at the C3 position, replacing older, less efficient Reformatsky protocols[1],[8].
-
Aldol Condensation & Sulfide Oxidation: The active methylene group is condensed with p-methylthiobenzaldehyde to form the benzylidene scaffold. A final oxidation step converts the thioether to a sulfoxide, yielding the active prodrug Sulindac[6],[9].
Workflow of Sulindac synthesis highlighting the role of CAS 1017183-70-8.
Experimental Protocol: Intramolecular Friedel-Crafts Cyclization
To ensure maximum yield and prevent the formation of intermolecular polymeric byproducts, the conversion of the acyl chloride to the indanone must be executed under strict anhydrous conditions with rigorous temperature control. The following self-validating protocol outlines the industrial standard for this transformation.
Step-by-Step Methodology
Step 1: System Preparation
-
Action: Purge a dry, multi-neck round-bottom flask with Argon gas for 15 minutes.
-
Causality: Acyl chlorides are highly hygroscopic. Atmospheric moisture will rapidly hydrolyze CAS 1017183-70-8 into 3-(4-fluorophenyl)-2-methylpropanoic acid, terminating the Friedel-Crafts pathway and ruining the batch.
Step 2: Lewis Acid Activation
-
Action: Suspend 1.2 equivalents of anhydrous Aluminum Chloride (AlCl₃) in anhydrous Dichloromethane (DCM) and cool the mixture to 0–5 °C using an ice-water bath.
-
Causality: AlCl₃ acts as the Lewis acid to strip the chloride ion, forming the requisite acylium ion. The slight stoichiometric excess ensures complete activation.
Step 3: Regioselective Cyclization
-
Action: Dissolve 1.0 equivalent of 3-(4-fluorophenyl)-2-methylpropanoyl chloride in DCM. Add this solution dropwise to the AlCl₃ suspension over 60 minutes, maintaining the internal temperature below 5 °C.
-
Causality: The generation of the acylium ion and subsequent ring closure is highly exothermic. Dropwise addition at low temperatures prevents premature intermolecular reactions (dimerization) and ensures the thermodynamic formation of the 5-membered indanone ring.
-
Self-Validation Check: The evolution of HCl gas (verifiable via pH paper near the exhaust bubbler) confirms that the electrophilic aromatic substitution is actively occurring.
Step 4: Quenching and Workup
-
Action: Once TLC confirms the disappearance of the starting material, carefully pour the reaction mixture over crushed ice containing 1M HCl.
-
Causality: The acidic ice quench safely destroys the aluminum complexes without causing localized boiling, which could degrade the newly formed indanone.
-
Action: Extract the aqueous layer with DCM, wash the combined organic layers with saturated NaHCO₃, then brine, and dry over anhydrous MgSO₄. Evaporate the solvent under reduced pressure.
Step 5: Analytical Validation
-
Action: Perform IR spectroscopy on the crude product.
-
Self-Validation Check: A successful cyclization is confirmed by the shift of the carbonyl (C=O) stretch. The starting acyl chloride exhibits a peak near ~1800 cm⁻¹, whereas the conjugated ketone of the resulting 6-fluoro-2-methyl-1-indanone will present a distinct peak shifted to ~1710 cm⁻¹.
Analytical Characterization & Quality Control (Impurity Profiling)
Because CAS 1017183-70-8 is categorized as Sulindac Impurity 3 [10], its detection in the final API is a critical regulatory requirement. Unreacted acyl chloride can carry over and react with nucleophiles during subsequent steps, creating off-target toxicological profiles.
-
HPLC Parameters: Direct HPLC analysis of acyl chlorides is notoriously difficult due to on-column hydrolysis in aqueous mobile phases. Therefore, QC protocols typically require derivatizing the sample (e.g., quenching an aliquot with anhydrous methanol to form the stable methyl ester) prior to injection onto a C18 reverse-phase column.
-
Spectroscopic Markers: In ¹H NMR, the starting material features a distinct doublet for the alpha-methyl group (due to coupling with the adjacent chiral proton) and a complex multiplet for the para-substituted aromatic protons. Upon successful cyclization to the indanone, the aromatic region simplifies to a 1,2,4-trisubstitution pattern, providing a clear marker of reaction completion.
Handling, Stability, and Storage
-
Moisture Sensitivity: CAS 1017183-70-8 is acutely sensitive to moisture and protic solvents. Exposure to ambient humidity results in rapid degradation.
-
Storage Standards: The compound must be stored at 2–8 °C in tightly sealed, dark glass containers backfilled with an inert gas (Nitrogen or Argon)[4].
-
Safety: As a reactive acyl chloride, it is corrosive and causes severe skin burns and eye damage. All handling must occur within a certified chemical fume hood using appropriate PPE (nitrile gloves, face shield).
References
-
Home Sunshine Pharma. "3-(4-fluorophenyl)--2-Methylpropanoyl Chloride CAS 1017183-70-8". Available at: [Link]
-
SynZeal. "Sulindac Impurities: Sulindac Impurity 3". Available at: [Link]
-
Wikipedia. "Sulindac: Synthesis". Available at: [Link]
-
Patsnap. "Green synthesis method of sulindac". Available at: [Link]
Sources
- 1. Sulindac - Wikipedia [en.wikipedia.org]
- 2. Sulindac Impurities | SynZeal [synzeal.com]
- 3. labmix24.com [labmix24.com]
- 4. 3-(4-fluorophenyl)--2-Methylpropanoyl Chloride CAS 1017183-70-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 3-(4-fluorophenyl)--2-Methylpropanoyl Chloride CAS 1017183-70-8 [homesunshinepharma.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. buyersguidechem.com [buyersguidechem.com]
- 8. Green synthesis method of sulindac - Eureka | Patsnap [eureka.patsnap.com]
- 9. SULINDAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. labmix24.com [labmix24.com]
